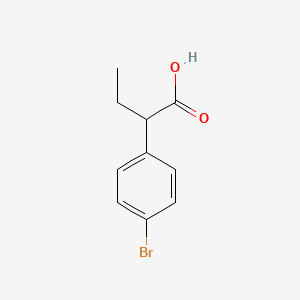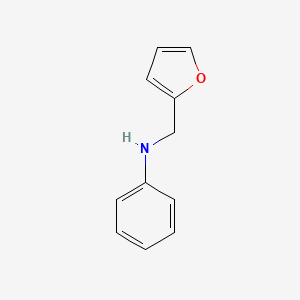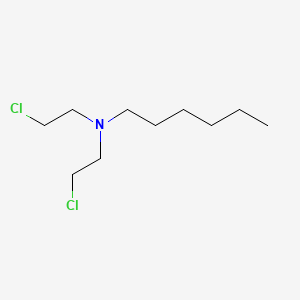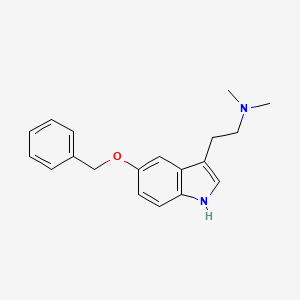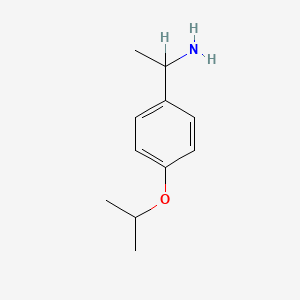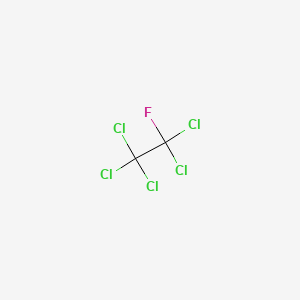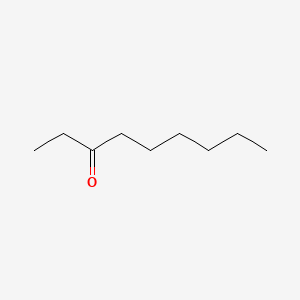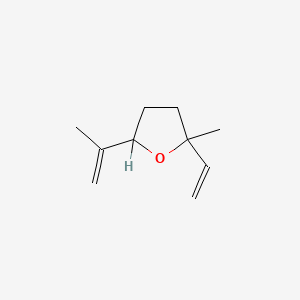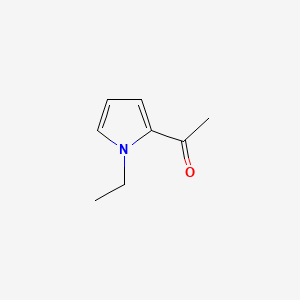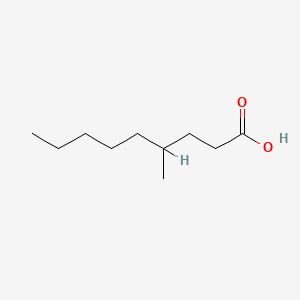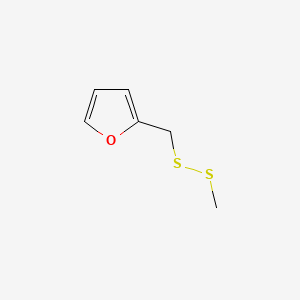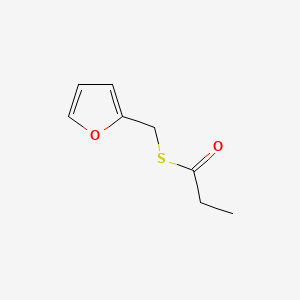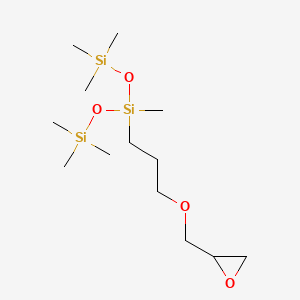![molecular formula C8H18BF3O B1329336 Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)- CAS No. 593-04-4](/img/structure/B1329336.png)
Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)-
Overview
Description
Boron trifluoro[1,1'-oxybis[butane]]-, (T-4)-, is a boron-containing compound that is not directly discussed in the provided papers. However, the papers do provide insights into the chemistry of related boron compounds, particularly those involving trifluoromethyl groups and pentafluorophenyl groups, which are known for their strong Lewis acidity and utility in various chemical reactions .
Synthesis Analysis
The synthesis of boron compounds often involves the reaction of boron halides with organic ligands or the use of boronic esters and organotrifluoroborates as intermediates. For example, tris(pentafluorophenyl)borane can be synthesized by treating boron tribromide with tetrameric F3CC6F4-CuI . Organotrifluoroborates are used as alternatives to boronic acids in Suzuki-Miyaura coupling reactions due to their stability . The synthesis of boron trifluoro[1,1'-oxybis[butane]]-, (T-4)-, would likely involve similar strategies, utilizing the stability and reactivity of boron with fluorinated organic compounds.
Molecular Structure Analysis
The molecular structure of boron compounds can be quite complex, with the potential for various coordination geometries. For instance, the ammonia adduct of tris(pentafluorophenyl)boron can form supermolecules through hydrogen bonding, resulting in a range of solid-state architectures from simple pairings to two-dimensional networks . The molecular structures of boron compounds are often elucidated using techniques such as NMR, single-crystal diffraction, and electron diffraction .
Chemical Reactions Analysis
Boron compounds are known for their participation in a wide array of chemical reactions due to their Lewis acidity. Tris(pentafluorophenyl)borane, for example, is used as a catalyst in hydrometallation, alkylation, and aldol-type reactions . It can also stabilize unusual coordination geometries and induce unique reactions . Boron trifluoride has been used to catalyze rearrangements and promote intramolecular alkyne-aldehyde metathesis . These examples suggest that boron trifluoro[1,1'-oxybis[butane]]-, (T-4)-, could also be involved in similar types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of boron compounds are influenced by their molecular structure and the electronic effects of their substituents. Tris(trifluoromethyl)borane carbonyl, for example, is a colorless liquid that decomposes slowly at room temperature, and its reactivity towards nucleophiles can vary depending on the nature of the nucleophile . The Lewis acidity of boron compounds can be quantified using methods like the Gutmann-Beckett method, and their properties can be compared to other known superacids . The physical and chemical properties of boron trifluoro[1,1'-oxybis[butane]]-, (T-4)-, would likely be characterized by similar methods to understand its reactivity and potential applications.
Scientific Research Applications
Boron Chelates Synthesis
Boron chelates involving trifluoro groups have been synthesized by reacting butoxy(butylthio)diphenylborane with 5,5,5-trifluoro-4-aminopent-3-en-2-one, leading to the creation of β-diiminate complexes of boron. These complexes have been explored for their unique chemical properties and reactions with primary amines (Vasil’ev et al., 1992).
Catalyst in Hydrosilylation
Tris(pentafluorophenyl)boron, a compound related to Boron trifluoro[1,1'-oxybis[butane]]-, has shown effectiveness as a catalyst in the hydrosilylative reduction of tertiary and N-phenyl secondary amides. This application demonstrates its potential in facilitating various chemical transformations under mild conditions (Chadwick et al., 2014).
Reactivity in Organic Chemistry
Potassium trifluoro(organo)borates, closely related to Boron trifluoro[1,1'-oxybis[butane]]-, are used in organic chemistry for their reactivity through intermediate formation of difluoroboranes and in transmetallation reactions with transition metals. These compounds are found to be more reactive than traditional boronic acids or esters, demonstrating their utility in various chemical reactions (Darses & Genêt, 2003).
Lewis Acid Catalysis
Tris(pentafluorophenyl)borane, a compound in the same family, is utilized as a Lewis acid catalyst in a range of reactions like catalytic hydrometallation, alkylation, and aldol-type reactions. Its unique properties make it suitable for stabilizing less favored tautomeric forms through adduct formation, showcasing its versatility in chemical processes (Erker, 2005).
Organotrifluoroborates in Suzuki Coupling
Organotrifluoroborates, derivatives of Boron trifluoro[1,1'-oxybis[butane]]-, are used in Suzuki-Miyaura and other cross-coupling reactions. Their stability against various reagents makes them advantageous for preserving valuable carbon-boron bonds during complex reactions (Molander & Ellis, 2007).
Safety And Hazards
“Boron, trifluoro[1,1’-oxybis[butane]]-, (T-4)-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation .
properties
IUPAC Name |
1-butoxybutane;trifluoroborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O.BF3/c1-3-5-7-9-8-6-4-2;2-1(3)4/h3-8H2,1-2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKVBDZRILNPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CCCCOCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060473 | |
| Record name | Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)- | |
CAS RN |
593-04-4 | |
| Record name | Boron, trifluoro(1,1'-oxybis(butane))-, (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoro[1,1'-oxybis[butane]]boron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



